molecular formula C11H15N5O5 B023628 2'-C-methylguanosine CAS No. 374750-30-8

2'-C-methylguanosine

Cat. No. B023628
CAS RN: 374750-30-8
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-GITKWUPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2'-C-methylguanosine and related analogs involves several strategies aiming at high yield and selectivity. Li et al. (2009) described two approaches for the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine via 2'-radical deoxygenation, showcasing methods starting from 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose and guanosine, achieving the compound in 11 steps with 9.7% and in 8 steps with 23% overall yields, respectively (Li, Lu, & Piccirilli, 2009). Another notable method by Li and Piccirilli (2006) reported an efficient synthesis strategy for 2'-C-beta-methylguanosine, demonstrating high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).

Molecular Structure Analysis

The structural analysis of this compound and its analogs focuses on the modifications introduced into the ribose sugar and how these affect the overall molecular conformation and interactions. The methylation at the 2' carbon is crucial for its biochemical behavior, affecting its hydrolytic stability and potential for incorporation into nucleic acids.

Chemical Reactions and Properties

This compound participates in typical nucleoside reactions, with its chemical properties influenced by the methyl group at the 2' position. This modification impacts its base-pairing capabilities and resistance to enzymatic degradation. Studies on analogs, such as the work by Golankiewicz et al. (1990), who synthesized 3-methyl-2'-deoxyguanosine, demonstrate the impact of modifications on glycosidic bond stability and potential for spontaneous hydrolysis (Golankiewicz, Ostrowski, & Folkman, 1990).

Scientific Research Applications

  • Synthesis for Therapeutic Agents and RNA Biology : Li and Piccirilli (2006) developed an efficient strategy for synthesizing 2'-C-beta-methylguanosine with high stereoselectivity and regioselectivity. This advancement is significant for potential applications in therapeutic agents and RNA biology research (Li & Piccirilli, 2006).

  • Antiviral Activity Against Hepatitis C : Leisvuori et al. (2012) discovered that pro-drugs of 2′-C-methylguanosine, particularly when protected as 5′-phosphorothioates or 5′-phosphorothioates, show potential for antiviral activity against the Hepatitis C virus (Leisvuori et al., 2012).

  • Inhibition of Hepatitis C Virus RNA Replication : Eldrup et al. (2004) found that heterobase-modified 2'-C-methyl ribonucleosides are potent and noncytotoxic inhibitors of hepatitis C virus RNA replication, offering improved enzymatic stability and oral bioavailability compared to 2'-C-methyladenosines (Eldrup et al., 2004).

  • Role in RNA Structure and Stability : Studies by Pallan et al. (2008) and Ginell & Parthasarathy (1978) indicated that modifications like N2,N2-dimethylguanosine and N2-methylguanosine in tRNAs can alter RNA structure and stability, affecting aspects like hairpin versus duplex formation and the biological role of tRNA (Pallan et al., 2008); (Ginell & Parthasarathy, 1978).

  • Role in mRNA Translation and Gene Expression : Research by Shafritz et al. (1976), Cowling (2009), and others have explored the importance of methylated guanosine, such as 7-methylguanosine, in processes like the initiation of eukaryotic mRNA translation and efficient gene expression. These studies highlight the significance of methylation regulation in cellular processes (Shafritz et al., 1976); (Cowling, 2009).

  • Drug Resistance in Hepatitis C Virus : Lam et al. (2014) found that certain amino acid changes in hepatitis C virus polymerase NS5B contribute to drug resistance, which is relevant to the application of nucleotide inhibitors like 2'-C-methylguanosine (Lam et al., 2014).

Safety and Hazards

When handling 2’-C-Methylguanosine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is growing evidence that m7G modifications are crucial in the emergence of cancer . Connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment have been summarized . Future research directions and trends include ongoing investigation into the role of m7G modification in tumors and drug resistance to m7G-related therapies .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAMPJSWMHVDK-GITKWUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333335
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374750-30-8
Record name 2′-C-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374750-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-C-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 2'-C-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methylguanosine
Reactant of Route 2
2'-C-methylguanosine
Reactant of Route 3
2'-C-methylguanosine
Reactant of Route 4
2'-C-methylguanosine
Reactant of Route 5
2'-C-methylguanosine
Reactant of Route 6
Reactant of Route 6
2'-C-methylguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.